molecular formula C18H15N5O2S B237874 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

Cat. No. B237874
M. Wt: 365.4 g/mol
InChI Key: GJZUWJBUPQYMOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and neuroprotection. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Studies have also shown that it has antimicrobial activity against various bacterial strains and can protect neurons from oxidative stress-induced damage.

Mechanism of Action

The mechanism of action of 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes involved in cancer cell growth and proliferation, as well as by modulating the immune system. It may also act by disrupting bacterial cell membranes and inhibiting the synthesis of essential cell components.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, reduce oxidative stress, and modulate the immune system. It has also been shown to have antimicrobial activity against various bacterial strains. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments is that it has shown promising results in various fields, including cancer research, antimicrobial activity, and neuroprotection. However, its limitations include the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for the study of 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One potential direction is to further investigate its potential applications in cancer treatment, antimicrobial activity, and neuroprotection. Another direction is to explore its potential as a drug delivery system. Additionally, studies could focus on identifying the optimal dosage and administration methods for this compound.

Synthesis Methods

The synthesis of 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves the reaction of 4-amino-1,2,4-triazole-3-thiol with 4-bromo-2-methoxy-3-methylbenzaldehyde, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained after purification and characterization.

properties

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

2-methoxy-3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C18H15N5O2S/c1-11-4-3-5-14(15(11)25-2)16(24)20-13-8-6-12(7-9-13)17-22-23-10-19-21-18(23)26-17/h3-10H,1-2H3,(H,20,24)

InChI Key

GJZUWJBUPQYMOF-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)OC

Origin of Product

United States

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